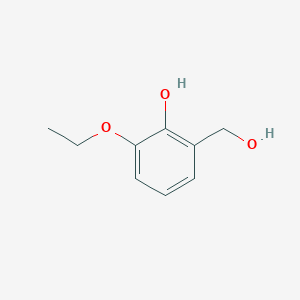![molecular formula C10H15NO4 B15322173 O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine CAS No. 1782-41-8](/img/structure/B15322173.png)
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to a hydroxylamine moiety. The trimethoxyphenyl group is known for its electron-rich aromatic ring, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. The hydroxylamine moiety can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzylamine
- 3,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxybenzoic acid
Uniqueness
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine is unique due to the presence of both the trimethoxyphenyl group and the hydroxylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trimethoxyphenyl group enhances its ability to interact with biological targets, while the hydroxylamine moiety provides versatility in chemical reactions.
Properties
CAS No. |
1782-41-8 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO4/c1-12-8-4-7(6-15-11)5-9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3 |
InChI Key |
XWKUZVURFYMSBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


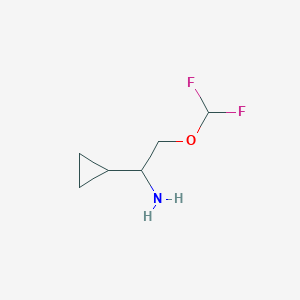
![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
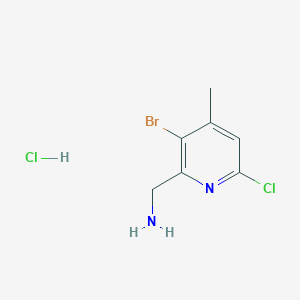

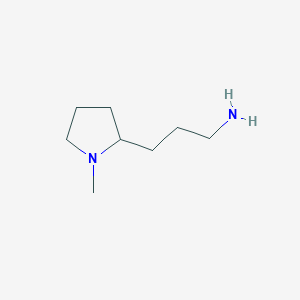
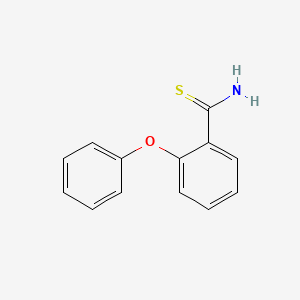
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
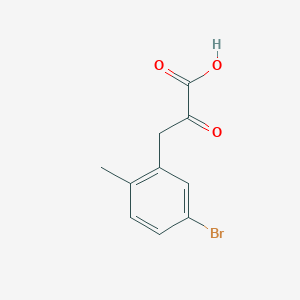




![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
